Acetyl octapeptide-1

μ-Opioid Receptor Pharmacology Radioligand Binding Competitive Antagonism

CTAP is a conformationally constrained cyclic octapeptide and a highly selective μ-opioid receptor (MOR) antagonist. Unlike CTOP, CTAP lacks confounding off-target K+ conductance, ensuring clean data in neuronal excitability studies. Its exceptional metabolic stability (T1/2 >500 min) and blood-brain barrier penetrance make it essential for in vivo CNS research. Choose CTAP for reliable, unambiguous MOR antagonism and reduced material costs compared to less potent analogs.

Molecular Formula C51H69N13O11S2
Molecular Weight 1104.3 g/mol
Cat. No. B10773812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetyl octapeptide-1
Molecular FormulaC51H69N13O11S2
Molecular Weight1104.3 g/mol
Structural Identifiers
SMILESCC(C1C(=O)NC(C(SSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)(C)C)C(=O)NC(C(C)O)C(=O)N)O
InChIInChI=1S/C51H69N13O11S2/c1-26(65)39(42(53)68)62-49(75)41-51(3,4)77-76-25-38(61-43(69)33(52)21-28-11-6-5-7-12-28)47(73)59-36(22-29-16-18-31(67)19-17-29)45(71)60-37(23-30-24-57-34-14-9-8-13-32(30)34)46(72)58-35(15-10-20-56-50(54)55)44(70)63-40(27(2)66)48(74)64-41/h5-9,11-14,16-19,24,26-27,33,35-41,57,65-67H,10,15,20-23,25,52H2,1-4H3,(H2,53,68)(H,58,72)(H,59,73)(H,60,71)(H,61,69)(H,62,75)(H,63,70)(H,64,74)(H4,54,55,56)/t26-,27-,33-,35?,36+,37-,38?,39+,40+,41-/m1/s1
InChIKeyOFMQLVRLOGHAJI-LOZGCWDUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-D-Phe-DL-Cys(1)-Tyr-D-Trp-DL-Arg-Thr-Pen(1)-Thr-NH2: Procurement-Relevant Class Identification and Structural Context for Scientific Selection


H-D-Phe-DL-Cys(1)-Tyr-D-Trp-DL-Arg-Thr-Pen(1)-Thr-NH2 (also referenced as D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH₂, CTAP) is a conformationally constrained cyclic octapeptide structurally related to somatostatin that functions as a potent, competitive, and highly selective antagonist at μ-opioid receptors (MOR) [1]. The compound belongs to a well-characterized series of penicillamine-containing somatostatin analogs designed to achieve high MOR affinity while minimizing cross-reactivity with δ-opioid, κ-opioid, and somatostatin receptors [2]. Its cyclic architecture, stabilized by a disulfide bond between Cys² and Pen⁷, confers significant metabolic stability relative to linear peptide antagonists [3].

H-D-Phe-DL-Cys(1)-Tyr-D-Trp-DL-Arg-Thr-Pen(1)-Thr-NH2: Why In-Class μ-Opioid Antagonist Analogs Are Not Interchangeable for Critical Experimental Applications


The cyclic somatostatin-derived μ-opioid antagonist family exhibits profound functional divergence despite high sequence homology. Critical amino acid substitutions—particularly at position 5 (Arg in CTAP vs. Orn in CTOP)—produce functionally non-interchangeable pharmacological tools [1]. While both compounds demonstrate potent MOR antagonism in standard binding assays, CTOP exhibits robust non-opioid receptor-mediated K⁺ conductance activity (EC₅₀ = 560 nM) that confounds neuronal excitability studies, whereas CTAP is devoid of this off-target effect [2]. Furthermore, the Arg⁵ substitution in CTAP confers enhanced antagonist potency and greater MOR selectivity relative to CTOP [3]. Substitution with classical alkaloid antagonists such as naloxone introduces additional interpretive complexity due to inverse agonist activity at constitutively active MOR [4]. These functional distinctions mandate compound-specific selection based on the experimental endpoint rather than generic in-class substitution.

H-D-Phe-DL-Cys(1)-Tyr-D-Trp-DL-Arg-Thr-Pen(1)-Thr-NH2 (CTAP): Quantitative Differentiation Evidence for Procurement Decision-Making


H-D-Phe-DL-Cys(1)-Tyr-D-Trp-DL-Arg-Thr-Pen(1)-Thr-NH2 (CTAP) vs. CTOP: Superior Antagonist Potency at μ-Opioid Receptors

CTAP demonstrates greater antagonist potency for μ-opioid receptors compared with the classical μ-selective antagonist CTOP (D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH₂). This superiority is established through both radioligand binding affinity and functional pA₂ determinations [1]. In head-to-head comparisons, CTAP exhibits higher affinity for MOR binding sites, while functional pA₂ analysis confirms its enhanced competitive antagonism [2].

μ-Opioid Receptor Pharmacology Radioligand Binding Competitive Antagonism Peptide Therapeutics

H-D-Phe-DL-Cys(1)-Tyr-D-Trp-DL-Arg-Thr-Pen(1)-Thr-NH2 (CTAP) vs. CTOP: Absence of Non-Opioid K⁺ Conductance Activity—Critical for Neuronal Electrophysiology

A critical functional distinction exists between CTAP and CTOP: CTOP produces a robust, non-opioid receptor-mediated increase in K⁺ conductance (EC₅₀ = 560 nM) in rat locus coeruleus neurons, whereas CTAP produces no such effect [1]. This off-target activity of CTOP is not antagonized by naloxone and does not exhibit cross-desensitization with somatostatin, indicating action at a distinct non-opioid, non-somatostatin receptor site [2].

Electrophysiology Neuronal Excitability Locus Coeruleus Off-Target Activity

H-D-Phe-DL-Cys(1)-Tyr-D-Trp-DL-Arg-Thr-Pen(1)-Thr-NH2 (CTAP) vs. Naloxone: Neutral Antagonist Profile vs. Inverse Agonist Activity

CTAP functions as a neutral μ-opioid receptor antagonist, lacking inverse agonist activity at constitutively active MOR (μ*), whereas naloxone acts as a negative antagonist (inverse agonist) that blocks basal μ* activity [1]. This pharmacological distinction is mechanistically significant for studies of narcotic tolerance and dependence [2].

Constitutive Receptor Activity Inverse Agonism Opiate Tolerance Signal Transduction

H-D-Phe-DL-Cys(1)-Tyr-D-Trp-DL-Arg-Thr-Pen(1)-Thr-NH2 (CTAP): Exceptional Metabolic Stability Enabling CNS Bioavailability Studies

CTAP exhibits extraordinary metabolic stability in biological matrices, with a half-life exceeding 500 minutes in rat blood and serum [1]. This stability, conferred by its conformationally constrained cyclic structure, enables CNS penetration studies demonstrating that CTAP crosses the blood-brain barrier via passive diffusion, with 62.8% of perfused [³H]CTAP remaining intact in brain tissue after 20 minutes [2].

Blood-Brain Barrier Peptide Stability Pharmacokinetics CNS Penetration

H-D-Phe-DL-Cys(1)-Tyr-D-Trp-DL-Arg-Thr-Pen(1)-Thr-NH2 (CTAP) vs. CTOP: Quantitative Differential in Intrathecal Antinociceptive Potency

In intrathecal administration paradigms assessing spinal morphine analgesia and tolerance, CTAP demonstrates approximately 10-fold greater potency than CTOP in augmenting morphine analgesia and inhibiting tolerance development [1]. This differential potency is consistent across tail-flick and paw-pressure nociceptive assays in rats [2].

Spinal Analgesia Intrathecal Administration Morphine Tolerance Antinociception

H-D-Phe-DL-Cys(1)-Tyr-D-Trp-DL-Arg-Thr-Pen(1)-Thr-NH2 (CTAP): Bicyclic Conformational Constraint Enables Studies of Receptor-Binding Geometry

CTAP is a bicyclic peptide incorporating both cysteine and penicillamine to stabilize a rigid disulfide-based conformational structure [1]. This conformational constraint distinguishes CTAP from linear peptide antagonists and from monocyclic analogs, enabling precise investigations of receptor-binding geometries and ligand rigidity requirements at the μ-opioid receptor [2].

Peptide Conformation Structure-Activity Relationship Receptor Binding Geometry Ligand Rigidity

H-D-Phe-DL-Cys(1)-Tyr-D-Trp-DL-Arg-Thr-Pen(1)-Thr-NH2 (CTAP): Evidence-Backed Application Scenarios for Scientific Procurement Planning


Neuronal Electrophysiology Studies Requiring Pure μ-Opioid Receptor Pharmacology Without Off-Target Ion Channel Effects

In brain slice electrophysiology experiments examining μ-opioid receptor modulation of neuronal excitability, CTAP is the required antagonist tool because it lacks the non-opioid K⁺ conductance activity that confounds CTOP-based studies. CTOP produces robust K⁺ currents (EC₅₀ = 560 nM) independent of MOR activation, whereas CTAP produces no measurable off-target conductance [1]. Investigators using locus coeruleus, periaqueductal gray, or other MOR-expressing neuronal preparations should select CTAP to avoid data misinterpretation arising from non-opioid ion channel modulation [2].

In Vivo CNS Pharmacology Studies of μ-Opioid Receptor Function Requiring Metabolic Stability and BBB Penetration

CTAP is uniquely suitable for in vivo central nervous system pharmacology studies due to its exceptional metabolic stability (T₁/₂ > 500 min in rat blood/serum) and demonstrated ability to cross the blood-brain barrier via passive diffusion [1]. Intact [³H]CTAP (62.8%) is recoverable from brain tissue after 20-minute perfusion, confirming its utility for CNS-targeted μ-opioid receptor investigations [2]. This pharmacokinetic profile supports applications in morphine tolerance/dependence studies, opiate withdrawal paradigms, and central pain modulation research where sustained, stable MOR antagonism is required [3].

Investigations of Constitutive μ-Opioid Receptor Activity and Ligand-Independent Signaling

Studies examining basal, ligand-independent μ-opioid receptor signaling (constitutive activity) require a neutral antagonist tool that does not suppress baseline receptor tone. CTAP fulfills this requirement as a neutral antagonist, in contrast to naloxone which acts as an inverse agonist at constitutively active MOR (μ*) [1]. This pharmacological distinction makes CTAP essential for experiments dissecting the role of constitutive MOR activity in narcotic tolerance, physical dependence, and receptor regulation [2].

Spinal Analgesia and Intrathecal Drug Interaction Studies Requiring High-Potency MOR Blockade

For spinal administration paradigms assessing morphine analgesia augmentation and tolerance inhibition, CTAP offers a 10-fold potency advantage over CTOP (effective dose 0.001 ng vs. 0.01 ng) [1]. This potency differential reduces peptide consumption and experimental cost while maintaining equivalent μ-opioid receptor blockade in tail-flick and paw-pressure antinociceptive assays [2]. Procurement of CTAP over CTOP for intrathecal studies directly translates to reduced material expenditure per experimental cohort [3].

Structure-Activity Relationship (SAR) and Receptor Binding Geometry Studies of μ-Opioid Antagonists

CTAP's rigid bicyclic conformation—stabilized by the Cys²-Pen⁷ disulfide bond and the β,β-dimethyl substitution of penicillamine—makes it an ideal molecular scaffold for investigating the topographic and conformational requirements of μ-opioid receptor recognition [1]. Researchers conducting SAR studies, molecular docking simulations, or receptor mutagenesis experiments should select CTAP as a conformationally constrained reference antagonist against which the binding geometries of novel ligands can be compared [2].

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